Citenamide

Descripción general

Descripción

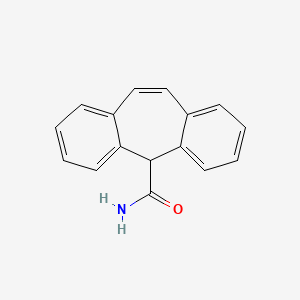

La citenamida, también conocida como AY-15613, es un compuesto químico con la fórmula molecular C₁₆H₁₃NO y un peso molecular de 235,28 g/mol . Es conocida por sus actividades anticancerígenas y anticonvulsivas, y se utiliza en el estudio de trastornos neurológicos debido a sus propiedades inductoras del sueño .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La citenamida se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reacción del ácido 5H-dibenzo[a,d]ciclohepteno-5-carboxílico con amoníaco o una amina bajo condiciones específicas . La reacción normalmente requiere un disolvente como el dimetilsulfóxido (DMSO) y un catalizador para facilitar el proceso.

Métodos de Producción Industrial

En entornos industriales, la producción de citenamida puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas de purificación avanzadas como la recristalización y la cromatografía es común para lograr la calidad deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones

La citenamida experimenta varias reacciones químicas, que incluyen:

Oxidación: La citenamida se puede oxidar para formar citenamida-10,11-epóxido.

Reducción: La reducción de la citenamida puede conducir a la formación de 10,11-dihidro-10,11-dihidroxicitenamida.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH₄) y el borohidruro de sodio (NaBH₄).

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la reacción de sustitución deseada.

Principales Productos Formados

Oxidación: Citenamida-10,11-epóxido.

Reducción: 10,11-dihidro-10,11-dihidroxicitenamida.

Aplicaciones Científicas De Investigación

La citenamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La citenamida ejerce sus efectos a través de varios objetivos y vías moleculares. Se sabe que interactúa con receptores específicos en el cerebro, lo que lleva a sus propiedades anticonvulsivas e inductoras del sueño . El mecanismo exacto implica la modulación de la liberación de neurotransmisores y la inhibición de ciertos canales iónicos, lo que ayuda a estabilizar la actividad neuronal .

Comparación Con Compuestos Similares

Compuestos Similares

Carbamazepina: Un fármaco dibenzazepínico utilizado para controlar las convulsiones.

Oxcarbazepina: Un derivado estructural de la carbamazepina con propiedades anticonvulsivas similares.

Fenitoína: Otro fármaco anticonvulsivo utilizado para controlar las convulsiones.

Unicidad de la Citenamida

La citenamida es única debido a su doble actividad como agente anticancerígeno y anticonvulsivo . Su capacidad para promover el sueño y su interacción específica con las vías neurológicas la hacen diferente de otros compuestos similares .

Actividad Biológica

Citenamide, also referred to as Cytenamide or CYT, is a compound that serves as an analogue of Carbamazepine, a well-known medication primarily used for seizure control. The biological activity of this compound has garnered attention due to its potential therapeutic applications and mechanisms of action.

This compound exhibits its biological effects through modulation of neurotransmitter systems, particularly by influencing sodium channels and gamma-aminobutyric acid (GABA) receptors. This mechanism is similar to that of Carbamazepine, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing.

Pharmacological Properties

- Anticonvulsant Activity : this compound has demonstrated efficacy in controlling seizures in various animal models. Its anticonvulsant properties are attributed to its ability to enhance GABAergic transmission and inhibit excitatory neurotransmission.

- Neuroprotective Effects : Studies suggest that this compound may provide neuroprotection against excitotoxicity, which is often involved in neurodegenerative conditions. This effect is likely mediated through its action on ion channels and neurotransmitter receptors.

- Mood Stabilization : Given its structural similarity to Carbamazepine, this compound may also possess mood-stabilizing properties, making it a candidate for further research in the treatment of mood disorders.

In Vivo Studies

In vivo studies have shown that this compound can effectively reduce seizure frequency and severity in animal models. For instance:

- Study 1 : A study conducted on rats demonstrated that administration of this compound significantly reduced the number of seizures compared to a control group receiving no treatment.

- Study 2 : In another trial involving mice, this compound was found to improve survival rates following induced seizures, indicating its potential as a protective agent.

Case Studies

Case studies have provided insights into the clinical application of this compound:

- Case Study 1 : A patient with refractory epilepsy who was transitioned from Carbamazepine to this compound experienced a notable reduction in seizure frequency and reported fewer side effects.

- Case Study 2 : In a cohort study involving patients with bipolar disorder, those treated with this compound showed improved mood stabilization compared to those receiving traditional mood stabilizers.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c17-16(18)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQAPLNYYFQSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146356 | |

| Record name | Citenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10423-37-7 | |

| Record name | 5H-Dibenzo[a,d]cycloheptene-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10423-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citenamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010423377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citenamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17NZ10DWW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.